

# Immunological Response Induced by AT-108 Treatment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 108 |           |
| Cat. No.:            | B12393545            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AT-108 is a first-in-class, off-the-shelf gene therapy candidate developed by Asgard Therapeutics. It is designed to induce a personalized anti-tumor immune response by directly reprogramming tumor cells into immunogenic conventional dendritic cells type 1 (cDC1s). This innovative approach aims to overcome common hurdles in cancer immunotherapy, such as the need for ex vivo cell manipulation and the identification of neoantigens. This document provides a technical guide to the core immunological response induced by AT-108 treatment based on available preclinical data.

## **Core Mechanism of Action**

AT-108 utilizes a replication-deficient adenoviral vector to deliver a proprietary combination of three reprogramming factors directly to tumor cells in vivo. This process rewires the gene expression of the cancer cells, forcing them to differentiate into cDC1-like cells. These newly reprogrammed cells then present the tumor's own unique antigens to the immune system, initiating a powerful and specific anti-tumor response.

The reprogramming of tumor cells into cDC1-like cells by AT-108 leads to a significant remodeling of the tumor microenvironment. This includes a reduction in exhausted and regulatory immune cell populations and an increase in the infiltration and activation of cytotoxic T cells. This mechanism has shown the potential to induce complete tumor regressions and



establish long-term systemic memory, offering protection against metastatic challenges in preclinical models.[1]

AT-108 Mechanism of Action

# **Quantitative Data from Preclinical Studies**

As AT-108 is currently in the preclinical development stage, the following data is derived from in vivo mouse models and patient-derived tumor samples.

Table 1: Anti-Tumor Efficacy of AT-108 in Preclinical Models

| Model Type                                     | Treatment Group                        | Outcome                                                 | Citation |
|------------------------------------------------|----------------------------------------|---------------------------------------------------------|----------|
| Immune Checkpoint Inhibitor-Resistant Tumors   | AT-108 Monotherapy                     | Complete tumor regressions                              | [1]      |
| Non-immunogenic<br>Tumors                      | AT-108 Monotherapy                     | Complete tumor regressions                              | [1]      |
| Metastatic<br>Rechallenge Models               | AT-108 Monotherapy                     | Protection against metastatic challenge                 | [1]      |
| Aggressive Immune-<br>Deserted Tumor<br>Models | AT-108 + Immune<br>Checkpoint Blockade | Synergistic effect,<br>leading to complete<br>responses |          |

# **Experimental Protocols**

The following outlines the general methodologies employed in the preclinical evaluation of AT-108's immunological effects.

## In Vivo Efficacy Studies

- Animal Models: Mouse models resistant to checkpoint blockade treatment were utilized.
- Tumor Induction: Mice were inoculated with cancer cell lines to establish tumors.
- Treatment Administration: AT-108 was administered directly into the tumor.



- Tumor Growth Monitoring: Tumor volume was measured at regular intervals to assess treatment efficacy.
- Metastatic Rechallenge: Mice that exhibited complete tumor regression were subsequently rechallenged with the same tumor cells to evaluate for long-term immunological memory.

## **Immunophenotyping and TME Analysis**

- Tissue Collection: Tumors and spleens were harvested from treated and control mice at specified time points.
- Cell Isolation: Single-cell suspensions were prepared from the collected tissues.
- Flow Cytometry: Cells were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3) to quantify different immune cell populations within the tumor microenvironment.
- Gene Expression Analysis: RNA sequencing or similar techniques were employed on tumor samples to analyze changes in gene expression profiles related to immune activation and cell differentiation.



Click to download full resolution via product page



#### Preclinical Experimental Workflow

# **Summary of Immunological Response**

The administration of AT-108 initiates a cascade of immunological events:

- Direct Cell Reprogramming: Tumor cells are converted into antigen-presenting cDC1-like cells.
- Enhanced Antigen Presentation: The reprogrammed cells present a broad repertoire of the tumor's own antigens.[1]
- T Cell Activation: Naive T cells are activated by the cDC1-like cells, leading to the generation
  of cytotoxic T lymphocytes (CTLs) specific to the tumor antigens.
- Tumor Infiltration: Activated CTLs infiltrate the tumor microenvironment.
- Tumor Cell Lysis: CTLs recognize and kill tumor cells, leading to tumor regression.
- Immunological Memory: A population of memory T cells is established, providing long-term protection against tumor recurrence.[1]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. asgardthx.com [asgardthx.com]
- To cite this document: BenchChem. [Immunological Response Induced by AT-108 Treatment: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#immunological-response-induced-by-at-108-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com